molecular formula C15H14N4O3 B2381805 (E)-3-(furan-2-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide CAS No. 2035001-25-1

(E)-3-(furan-2-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide

Cat. No. B2381805
CAS RN: 2035001-25-1
M. Wt: 298.302
InChI Key: UPFFLEGOYJLVLC-VOTSOKGWSA-N
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Description

(E)-3-(furan-2-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C15H14N4O3 and its molecular weight is 298.302. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives Formation

  • The synthesis of various derivatives involving similar structures, such as 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, has been detailed. These processes involve cyclization reactions under different conditions to produce compounds with potential applications in various fields, including medicinal chemistry (El-Essawy & Rady, 2011).

Anticancer Potency

  • Focused libraries of acrylamide analogs have been synthesized, showing broad-spectrum cytotoxicity against cancer cell lines. This includes various compounds with furan and oxadiazole moieties, indicating the potential of these compounds in cancer research and treatment (Tarleton et al., 2013).

Chemical Structure and Tautomerism

  • The thiol-thione tautomeric equilibrium of similar compounds has been described, showcasing the chemical versatility and reactivity of these compounds, which could be crucial in the development of new chemical entities (Koparır et al., 2005).

Enantioselective Synthesis

  • There has been a study on the enantioselective synthesis of related compounds using marine and terrestrial fungi, indicating a bio-based approach for the production of these compounds, which can be significant in green chemistry applications (Jimenez et al., 2019).

Pharmaceutical Patents

  • Patents in the pharmaceutical industry often involve the development of new compounds with diverse structures, including those with furan and oxadiazole units. This highlights the relevance of such compounds in drug discovery and development (Habernickel, 2001).

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-19-8-2-5-12(19)15-17-14(22-18-15)10-16-13(20)7-6-11-4-3-9-21-11/h2-9H,10H2,1H3,(H,16,20)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFFLEGOYJLVLC-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C=CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)/C=C/C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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